N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a pyrrolopyridine moiety linked to a trifluoromethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Trifluoromethylbenzamide Group: This step often involves amide bond formation between the amine group on the propyl chain and the carboxylic acid or activated ester of the trifluoromethylbenzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine moiety.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Substitution: The trifluoromethyl group may participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, the compound might find applications in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)aniline
- N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)phenylacetamide
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c19-18(20,21)15-6-1-4-14(12-15)17(25)23-9-3-10-24-11-7-13-5-2-8-22-16(13)24/h1-2,4-8,11-12H,3,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVGLBUCBKGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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